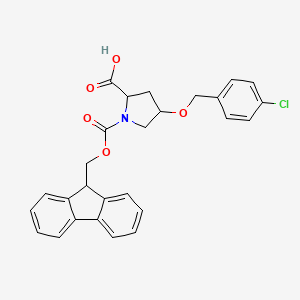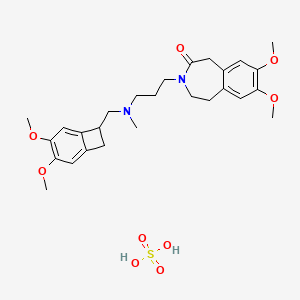
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline is a synthetic compound used in various scientific research applications It is a derivative of L-proline, an amino acid, and features a fluoromethoxycarbonyl (Fmoc) protecting group along with a 4-chlorobenzyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline typically involves multiple steps. One common method starts with the protection of the amino group of L-proline using the Fmoc group. This is followed by the introduction of the 4-chlorobenzyloxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorobenzyloxy group.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the Fmoc group or the chlorobenzyloxy substituent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted proline derivatives.
Aplicaciones Científicas De Investigación
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The chlorobenzyloxy group can participate in various interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its applications in peptide synthesis and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-1-Fmoc-4-hydroxy-L-proline: Similar structure but with a hydroxy group instead of a chlorobenzyloxy group.
(4R)-1-Fmoc-4-methoxy-L-proline: Features a methoxy group instead of a chlorobenzyloxy group.
(4R)-1-Fmoc-4-phenoxy-L-proline: Contains a phenoxy group in place of the chlorobenzyloxy group.
Uniqueness
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline is unique due to the presence of the chlorobenzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C27H24ClNO5 |
|---|---|
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H24ClNO5/c28-18-11-9-17(10-12-18)15-33-19-13-25(26(30)31)29(14-19)27(32)34-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,30,31) |
Clave InChI |
MFCXOTVODXNETA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)


![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)



![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)

